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Compound of Interest

Compound Name: Gosogliptin

Cat. No.: B1662538

An In-depth Technical Guide on the Chemical Properties and Stability of Gosogliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the
treatment of type Il diabetes mellitus.[1] A comprehensive understanding of its chemical
properties and stability profile is paramount for the development of robust formulations, the
establishment of appropriate storage conditions, and ensuring patient safety. This technical
guide provides a detailed overview of the known physicochemical properties of Gosogliptin.
Due to the limited availability of public data on its forced degradation, this document also
presents standardized experimental protocols and discusses potential degradation pathways
based on its chemical structure and the known behavior of other gliptins.

Chemical and Physical Properties

Gosogliptin, with the IUPAC name (3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-
ylpiperazin-1-yl)pyrrolidin-2-yllmethanone, is a small molecule with a molecular formula of
C17H24F2N60.[2] Its fundamental physicochemical properties are crucial for its absorption,
distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is
presented below.

Table 1: Physicochemical Properties of Gosogliptin
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Property Value Source
Molecular Formula C17H24F2N6O PubChem|[2]
Molecular Weight 366.4 g/mol PubChem|[2]
CAS Number 869490-23-3 PubChem|[2]
pKa (Strongest Basic) 9.38 (Predicted) DrugBank
logP (Octanol-Water) 0.17 - 0.4 (Predicted) DrugBank
Water Solubility 1.33 mg/mL (Predicted) DrugBank

Experimental Protocols for Physicochemical
Characterization

While some properties for Gosogliptin are available as predicted values, experimental
determination is a critical step in drug development. The following sections detail standard
protocols for measuring key parameters.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

e Apparatus:

o

Analytical balance

o

Vials with screw caps

[¢]

Thermostatically controlled shaker or incubator

[¢]

pH meter

o

Centrifuge

o

High-Performance Liquid Chromatography (HPLC) system with UV detector

e Reagents:
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[e]

o

[¢]

[¢]

Gosogliptin reference standard
Purified water (HPLC grade)
Phosphate buffers (pH range 5.0 - 8.0)

Hydrochloric acid (HCI) and Sodium Hydroxide (NaOH) for pH adjustment

Methodology:

Add an excess amount of Gosogliptin to vials containing purified water or a buffer of a
specific pH.

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37
°C).

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is
reached.

After agitation, allow the samples to stand to let undissolved particles settle.

Centrifuge the samples to separate the supernatant from the solid material.

Carefully withdraw an aliquot of the supernatant, filter it (e.g., using a 0.45 um filter), and
dilute it with a suitable solvent.

Quantify the concentration of Gosogliptin in the diluted sample using a validated HPLC
method.

Confirm the pH of the saturated solution.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the ionizable groups in

Gosogliptin.

e Apparatus:

o

Automated potentiometric titrator
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o Calibrated pH electrode

o Analytical balance

o Temperature probe

e Reagents:

o Gosogliptin reference standard

o Degassed, purified water

o Standardized 0.1 M HCIl and 0.1 M NaOH solutions

o Potassium chloride (KCI) solution (to maintain constant ionic strength)

o Methodology:

o Accurately weigh and dissolve a known amount of Gosogliptin in a solution of constant
ionic strength (e.g., 0.15 M KCI).

o Place the solution in the titration vessel and immerse the calibrated pH electrode and
temperature probe.

o Titrate the solution with standardized 0.1 M HCI to a low pH (e.g., pH 2).

o Subsequently, titrate the acidified solution with standardized 0.1 M NaOH through the
expected pKa range up to a high pH (e.g., pH 12).

o Record the pH of the solution after each addition of the titrant.

o Plot the pH versus the volume of titrant added. The pKa is determined from the inflection
point of the titration curve or by using specialized software to analyze the data.
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Workflow for Physicochemical Property Determination
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Workflow for determining key physicochemical properties.

Stability of Gosogliptin and Forced Degradation
Studies

Stability testing is essential to understand how the quality of a drug substance changes over
time under the influence of environmental factors. Forced degradation (stress testing) is
performed to identify likely degradation products and establish the stability-indicating nature of
analytical methods.

While specific forced degradation data for Gosogliptin is not publicly available, studies on
other gliptins, such as Denagliptin and Sitagliptin, reveal common degradation pathways
involving hydrolysis and oxidation.[3][4] A typical forced degradation study would subject
Gosogliptin to the conditions outlined in the ICH Q1A(R2) guideline.
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General Protocol for Forced Degradation

» Objective: To generate degradation products to a target level (typically 5-20%) to facilitate
the development of a stability-indicating analytical method.

o Methodology:

o Acid Hydrolysis: Dissolve Gosogliptin in 0.1 M HCI and heat at 60-80 °C for a specified
time. Neutralize the solution before analysis.

o Base Hydrolysis: Dissolve Gosogliptin in 0.1 M NaOH and keep at room temperature or
heat gently (e.g., 60 °C). Neutralize the solution before analysis.

o Oxidative Degradation: Treat a solution of Gosogliptin with 3-30% hydrogen peroxide
(H2032) at room temperature.

o Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) for an
extended period.

o Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light
providing an overall illumination of not less than 1.2 million lux hours and an integrated
near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B
guidelines. A control sample should be protected from light.

o Analysis: All stressed samples are analyzed by a suitable stability-indicating method (e.qg.,
HPLC) and compared to an unstressed control sample. Mass balance should be assessed to
ensure that all degradation products are accounted for.
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Workflow for a Forced Degradation Study
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General workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the structure of Gosogliptin, which contains amide and piperazine functionalities,
the following degradation pathways are plausible under stress conditions:

« Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This
would cleave the molecule into two primary fragments: (2S,4S)-4-(4-(pyrimidin-2-
yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid and 3,3-difluoropyrrolidine.
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 Intramolecular Cyclization: Similar to other DPP-4 inhibitors like Denagliptin, intramolecular
cyclization could occur, potentially leading to the formation of a diketopiperazine derivative,
especially under thermal or solution-state stress.[3]

o Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings are potential sites for
oxidation, which could lead to the formation of N-oxide derivatives.

Potential Degradation Pathways of Gosogliptin

Gosogliptin

Hydrolysis (Acid/Base) Cyclization (Thermal/Solution) Oxidation

Amide Bond Intramolecular
Cleavage Amide Formation

Nitrogen Oxidation

A

Diketopiperazine
Derivative

N-Oxide
Derivatives

(2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)
pyrrolidine-2-carboxylic acid

3,3-difluoropyrrolidine
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Hypothesized degradation pathways for Gosogliptin.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and
precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation
products, excipients, and process impurities. Reverse-phase HPLC with UV detection is the
most common technique for this purpose.

Representative RP-HPLC Method
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The following protocol is a representative example for a DPP-4 inhibitor and would require

optimization and validation specifically for Gosogliptin.

e Apparatus:

o

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array
(PDA) or UV detector.

e Chromatographic Conditions:

[¢]

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size)

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate,
pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min
Column Temperature: 30 °C

Detection Wavelength: 268 nm (This would need to be determined based on the UV
spectrum of Gosogliptin)

Injection Volume: 10 pL

e Method Validation (as per ICH Q2(R1)):

Specificity: Demonstrated by the separation of the main peak from all degradation
products and placebo peaks. Peak purity should be assessed using a PDA detector.

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal
concentration).

Accuracy: Determined by recovery studies of spiked samples.

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day)
levels.
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o Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-
noise ratio or the standard deviation of the response and the slope of the calibration curve.

o Robustness: Assessed by making small, deliberate variations in method parameters (e.g.,
pH of mobile phase, column temperature, flow rate).

Conclusion

This technical guide has summarized the core chemical properties of Gosogliptin and outlined
the standard methodologies required for its comprehensive characterization and stability
assessment. While specific degradation pathways and stability-indicating methods for
Gosogliptin require empirical investigation, the provided protocols and hypothesized
degradation routes serve as a robust starting point for researchers and drug development
professionals. A thorough understanding and application of these principles are critical for
ensuring the quality, safety, and efficacy of Gosogliptin-containing pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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